(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 6, a piperazine ring at position 2, and a thiophene-linked α,β-unsaturated ketone (enone) moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory properties . The enone group may enhance reactivity through conjugation, enabling interactions with biological nucleophiles, while the piperazine ring improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-13-3-5-15-16(12-13)25-18(20-15)22-9-7-21(8-10-22)17(23)6-4-14-2-1-11-24-14/h1-6,11-12H,7-10H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANYNSWDHNYEM-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization Route
Substituted 6-chloroaniline derivatives undergo thiourea formation followed by oxidative cyclization using bromine (Br₂) in acidic media. For example:
- Step 1 : 4-Chloro-2-nitroaniline reacts with ammonium thiocyanate (NH₄SCN) in HCl/EtOH to form 4-chloro-2-thioureidoaniline.
- Step 2 : Oxidative cyclization with Br₂ in acetic acid yields 6-chloro-1,3-benzothiazol-2-amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 85–92% | |
| Yield (Step 2) | 78–84% | |
| Purity (HPLC) | >95% |
Halogenative Cyclization
Alternative routes employ 2-chloro-6-fluorobenzothiazole intermediates, where fluorine at C6 is displaced by chloride using AlCl₃ in chlorinated solvents. This method avoids nitro-group reduction steps, enhancing atom economy.
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
The benzothiazole C2 position reacts with piperazine under basic conditions. Patent EP2137173A2 details:
- Conditions : 1.5 equiv piperazine, K₂CO₃, NMP, 80°C, 12 h.
- Workup : Heptane washing (3× volumes) removes excess piperazine, followed by anion exchange resin (Duolite A7) to isolate 4-(6-chloro-1,3-benzothiazol-2-yl)piperazine.
Optimization Insight :
- Solvent Choice : NMP enhances solubility of aromatic intermediates, achieving 92% conversion vs. 68% in DMF.
- Purification : Anion exchange resins reduce metal contaminants to <10 ppm.
Formation of the Thiophene-Propenone Bridge
Claisen-Schmidt Condensation
The propenone linker is installed via acid-catalyzed condensation between 4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl)ketone and thiophene-2-carbaldehyde:
- Catalyst : Conc. H₂SO₄ (0.1 equiv) in ethanol.
- Temperature : Reflux (78°C) for 8 h.
- Stereoselectivity : (E)-isomer predominates (>95:5) due to conjugation stabilization.
Reaction Metrics :
| Parameter | Value | Source |
|---|---|---|
| Conversion | 88% | |
| Isolated Yield | 76% | |
| Purity (NMR) | >98% |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in ethanol reduces reaction time from 8 h to 25 min while maintaining yield (74%). This method minimizes thermal degradation of the thiophene moiety.
Crystallographic Validation and Purity Assurance
Single-crystal X-ray diffraction of analogous benzothiazole derivatives confirms regioselectivity and stereochemistry. For example:
- Crystal System : Orthorhombic, space group P2₁.
- Bond Lengths : C=S (1.68 Å), C-N (1.32 Å) align with DFT calculations.
Purification Protocols :
- Column Chromatography : Silica gel with petroleum ether/EtOAc (3:1) removes unreacted aldehydes.
- Recrystallization : Ethyl acetate/n-hexane (1:5) yields analytically pure product (>99.5% by HPLC).
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery
NMP is recovered via vacuum distillation (68°C, 700 mbar) with <1% residual Karl Fischer moisture.
Waste Minimization
Heptane layers from piperazine workup are recycled, reducing solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure suggests it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound belongs to a broader class of heterocyclic enones with piperazine linkages. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Bioactivity and Reactivity
- Benzothiazole vs. Benzo[b]thiophene/Pyrazole: The target compound’s 6-chloro-benzothiazole core may enhance electrophilicity compared to the dimethoxybenzo[b]thiophene in ’s compound. Chlorine’s electron-withdrawing effect could increase binding affinity to targets like kinases or DNA . Pyrazole-based analogs () exhibit antimicrobial and anticancer activities, suggesting the enone group’s role in cross-conjugation and redox modulation .
- Piperazine Linkage : Piperazine derivatives (e.g., ) improve solubility and membrane permeability. The target compound’s piperazine may facilitate interactions with serotonin or dopamine receptors, a trait observed in related psychotropic agents .
- Thiophene vs.
Bioactivity and Therapeutic Potential
Anticancer Activity
Thiazole and oxadiazole hybrids () demonstrate anticancer activity by inhibiting topoisomerases or inducing apoptosis. The target compound’s benzothiazole-enone structure may similarly disrupt cancer cell redox balance, akin to ferroptosis-inducing compounds (). Notably, thiophene derivatives exhibit selective toxicity in oral squamous cell carcinoma (OSCC) models, suggesting therapeutic windows for the target compound .
Antimicrobial Potential
Pyrazole-chalcone analogs () show broad-spectrum antimicrobial activity. The chlorine atom in the target compound may enhance membrane disruption, as seen in chlorinated antibacterials.
Biological Activity
The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a unique structure that combines a benzothiazole moiety, a piperazine ring, and a thiophen substituent. The presence of these functional groups contributes to its reactivity and biological activity. The benzothiazole group is known for its electron-withdrawing properties, which can enhance the compound's reactivity in various biological systems.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing benzothiazole exhibit significant antimicrobial properties. For example, one study reported that a related compound demonstrated activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL.
- Anticancer Properties : Benzothiazole derivatives have been extensively studied for their anticancer potential. A review highlighted various benzothiazole-based compounds showing significant antiproliferative effects against multiple cancer cell lines, including leukemia and breast cancer .
- Neuroprotective Effects : The combination of benzothiazole and piperazine moieties has been linked to neuroprotective actions, particularly in the context of Alzheimer's disease (AD). Some studies suggest that these hybrids can inhibit acetylcholinesterase (AChE) and promote neuroprotection through various mechanisms .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes, such as AChE in neurodegenerative diseases and various kinases in cancer progression.
- Cell Cycle Arrest : Some studies indicate that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several key studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
